molecular formula C16H16N2O2 B11792098 Methyl 6-(indolin-1-yl)-5-methylnicotinate

Methyl 6-(indolin-1-yl)-5-methylnicotinate

Cat. No.: B11792098
M. Wt: 268.31 g/mol
InChI Key: UYCUXVIKBGMCQY-UHFFFAOYSA-N
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Description

Methyl 6-(indolin-1-yl)-5-methylnicotinate is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nicotinate moiety, which is a derivative of nicotinic acid, and an indoline ring, which is a bicyclic structure containing a benzene ring fused to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(indolin-1-yl)-5-methylnicotinate typically involves the reaction of 6-bromo-5-methylnicotinic acid with indoline in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(indolin-1-yl)-5-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(indolin-1-yl)-5-methylnicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(indolin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the indoline and nicotinate moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C16H16N2O2/c1-11-9-13(16(19)20-2)10-17-15(11)18-8-7-12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3

InChI Key

UYCUXVIKBGMCQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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